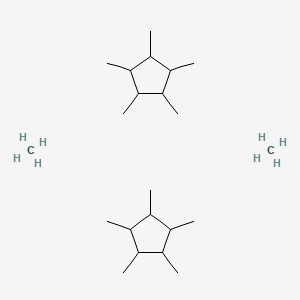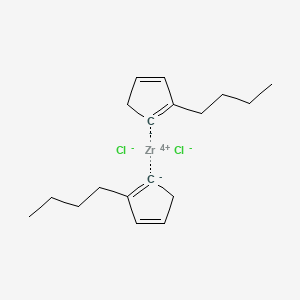
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound known for its diverse applications in scientific research. This compound is particularly valuable due to its unique properties, making it useful in catalysis, polymerization, and material synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of butylcyclopentadiene with zirconium tetrachloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products are often used as intermediates in further chemical transformations or as catalysts in various industrial processes .
Applications De Recherche Scientifique
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials, including high-performance polymers and composites
Mécanisme D'action
The mechanism of action of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound acts as a Lewis acid, facilitating the activation of substrates in catalytic processes. The molecular targets and pathways involved include the coordination of the zirconium center with electron-rich ligands, leading to the formation of reactive intermediates that drive the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride
- Bis(n-butylcyclopentadienyl)zirconium(IV) dichloride
- Dibutylzirconocene dichloride
Uniqueness
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific butyl substitution on the cyclopentadiene ring, which imparts distinct steric and electronic properties. These properties enhance its performance as a catalyst in certain polymerization reactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C18H26Cl2Zr |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
CNESNCJBRYBOCU-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


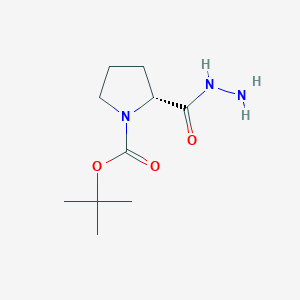
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
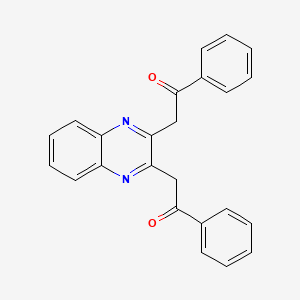
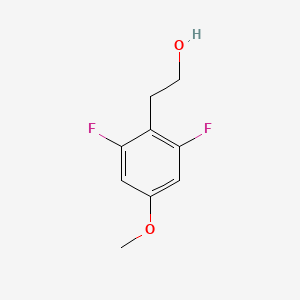


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)

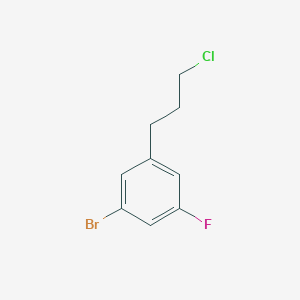
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
